molecular formula C31H46O2 B14529391 Methyl 2,2-diphenyloctadecanoate CAS No. 62425-22-3

Methyl 2,2-diphenyloctadecanoate

Cat. No.: B14529391
CAS No.: 62425-22-3
M. Wt: 450.7 g/mol
InChI Key: MCFVJPVEXFSZBS-UHFFFAOYSA-N
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Description

Methyl 2,2-diphenyloctadecanoate is an organic compound characterized by its long carbon chain and two phenyl groups attached to the second carbon atom. This compound is a type of ester, which is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-diphenyloctadecanoate typically involves the esterification of 2,2-diphenyloctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-diphenyloctadecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: The major product is 2,2-diphenyloctadecanoic acid.

    Reduction: The major product is 2,2-diphenyloctadecanol.

    Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2,2-diphenyloctadecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: This compound can be used in studies of lipid metabolism and enzyme activity.

    Medicine: Research into its potential as a drug delivery vehicle due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which methyl 2,2-diphenyloctadecanoate exerts its effects is primarily through its interaction with lipid membranes. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The phenyl groups can also participate in π-π interactions with aromatic amino acids in proteins, potentially influencing protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: Similar in structure but lacks the phenyl groups.

    Methyl palmitate: Shorter carbon chain and no phenyl groups.

    Methyl oleate: Contains a double bond in the carbon chain but no phenyl groups.

Uniqueness

Methyl 2,2-diphenyloctadecanoate is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups enhance its stability and reactivity compared to other long-chain esters, making it valuable in specific industrial and research applications.

Properties

CAS No.

62425-22-3

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

methyl 2,2-diphenyloctadecanoate

InChI

InChI=1S/C31H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-31(30(32)33-2,28-23-18-16-19-24-28)29-25-20-17-21-26-29/h16-21,23-26H,3-15,22,27H2,1-2H3

InChI Key

MCFVJPVEXFSZBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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